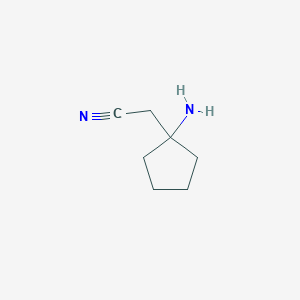

5-methyl-1-phenyl-1H-pyrazol-4-amine

説明

The compound 5-methyl-1-phenyl-1H-pyrazol-4-amine is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with its structure. Pyrazole derivatives have been extensively studied and have shown a wide range of pharmacological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives is facilitated by ultrasound-mediated condensation, which offers advantages such as simple work-up, shorter reaction times, and higher yields . Another method involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been characterized using various spectroscopic techniques. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by 1H and 13C NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction . The crystal structure of a related compound, 5-methyl-2-phenyl-4-{1-[(pyridin-2-ylmethyl)-amino]-ethylidene}-2,4-dihydro-pyrazol-3-one, supports the stabilization of the amine-one(I) tautomer through strong hydrogen bonding .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, 3-methyl-1-phenyl-2-pyrazoline-4,5-dione reacts with malononitrile to yield 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one, which further reacts with different amines to yield substituted pyrazolones . Schiff base derivatives of pyrazolones also exhibit tautomerism and can form stable structures through hydrogen bonding [3, 8, 9].

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the stability and interactions within the molecules. For example, the Schiff base crystal (Z)-4-(((2-hydroxy phenyl)amino)(phenyl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one was characterized by single crystal XRD, FTIR, UV/Vis, H1 NMR, and CHN analysis, revealing its thermal stability and weak interactions . The tautomeric equilibria and crystallographic investigations of other derivatives also contribute to understanding their properties .

科学的研究の応用

Synthesis of Novel Compounds

Researchers have synthesized new heterocycles, such as azo and bisazo dyes derived from 5-pyrazolones, demonstrating dyeing properties and anticipated biological activities (Emine Bagdatli & N. Ocal, 2012). This includes the preparation of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, highlighting their potential for further pharmacological studies (A. K. Kamal El‐Dean et al., 2018).

Structural and Spectral Investigations

The structural tautomerism of 4-acylpyrazolone Schiff bases and their crystal structures have been explored, revealing insights into the stabilization mechanisms of different tautomeric forms (A. Amarasekara et al., 2009). Additionally, detailed structural and spectral investigations have been conducted on derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, enhancing the understanding of their chemical properties and potential applications (S. Viveka et al., 2016).

Biological Activity and Catalysis

The synthesis of tacrine analogs from pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines as acetylcholinesterase inhibitors showcases the biological relevance of pyrazole derivatives, indicating their potential in drug development for neurodegenerative diseases (M. Mahdavi et al., 2017). Furthermore, green synthesis approaches have been applied to the creation of fused polycyclic pyrazolo[3,4-b][1,6]naphthyridine derivatives in ionic liquids, illustrating the environmental benefits and efficiency of modern synthetic methods (Bin-bin Feng et al., 2016).

Safety And Hazards

将来の方向性

Pyrazole derivatives, including 5-methyl-1-phenyl-1H-pyrazol-4-amine, have been the focus of many research studies due to their wide range of applications in medicinal chemistry, drug discovery, and other fields . Future research could explore the development of novel synthetic techniques and biological activity related to pyrazole derivatives .

特性

IUPAC Name |

5-methyl-1-phenylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNBWNUOHCWCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630469 | |

| Record name | 5-Methyl-1-phenyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-phenyl-1H-pyrazol-4-amine | |

CAS RN |

103095-52-9 | |

| Record name | 5-Methyl-1-phenyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-phenyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)